molecular formula C24H18N2O7 B12036881 N-(2-(4-Methoxybenzoyl)-1-benzofuran-3-YL)-2-(4-nitrophenoxy)acetamide

N-(2-(4-Methoxybenzoyl)-1-benzofuran-3-YL)-2-(4-nitrophenoxy)acetamide

Cat. No.: B12036881
M. Wt: 446.4 g/mol
InChI Key: JELHJEVKKOPHBL-UHFFFAOYSA-N
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Description

N-(2-(4-Methoxybenzoyl)-1-benzofuran-3-YL)-2-(4-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-Methoxybenzoyl)-1-benzofuran-3-YL)-2-(4-nitrophenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.

    Introduction of Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via Friedel-Crafts acylation using 4-methoxybenzoyl chloride and a Lewis acid catalyst.

    Attachment of Nitrophenoxy Acetamide: The final step involves the reaction of the benzofuran derivative with 4-nitrophenoxy acetic acid or its derivatives under appropriate conditions to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Methoxybenzoyl)-1-benzofuran-3-YL)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(4-Methoxybenzoyl)-1-benzofuran-3-YL)-2-(4-nitrophenoxy)acetamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved can vary widely based on the compound’s structure and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.

    Methoxybenzoyl Compounds: Compounds containing the methoxybenzoyl group.

    Nitrophenoxy Acetamides: Compounds with the nitrophenoxy acetamide moiety.

Uniqueness

N-(2-(4-Methoxybenzoyl)-1-benzofuran-3-YL)-2-(4-nitrophenoxy)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C24H18N2O7

Molecular Weight

446.4 g/mol

IUPAC Name

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C24H18N2O7/c1-31-17-10-6-15(7-11-17)23(28)24-22(19-4-2-3-5-20(19)33-24)25-21(27)14-32-18-12-8-16(9-13-18)26(29)30/h2-13H,14H2,1H3,(H,25,27)

InChI Key

JELHJEVKKOPHBL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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